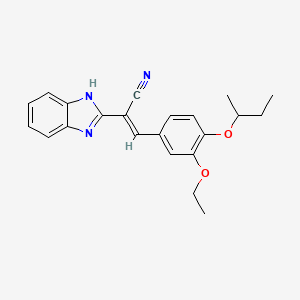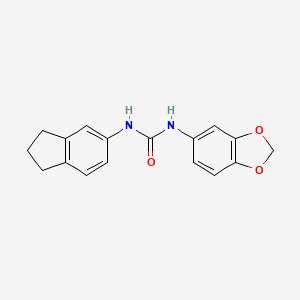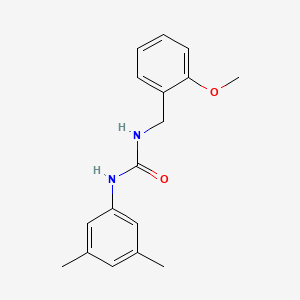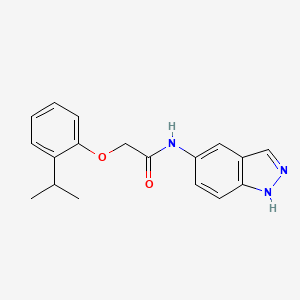
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile, also known as BAE, is a chemical compound with potential applications in scientific research. BAE is a member of the benzimidazole family of compounds, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. This compound has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile is its potential to inhibit the growth of cancer cells, which may make it a useful tool for cancer research. In addition, this compound has been shown to have anti-inflammatory and anti-viral effects, which may make it useful in the study of inflammatory diseases and viral infections. However, one limitation of this compound is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities for research purposes.
未来方向
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the investigation of the mechanism of action of this compound, which may help to identify new targets for cancer and inflammatory disease therapy. In addition, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral effects, and its mechanism of action involves the inhibition of certain enzymes and signaling pathways. Although this compound has advantages for lab experiments, such as its potential to inhibit the growth of cancer cells, it also has limitations, such as its relatively low yield in the synthesis process. Further research is needed to fully understand the potential of this compound in scientific research.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzimidazole with 4-sec-butoxy-3-ethoxybenzaldehyde in the presence of acetic acid and acetonitrile. The resulting product is then treated with acrylonitrile to form this compound. The overall yield of this synthesis method is around 60%.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-(4-sec-butoxy-3-ethoxyphenyl)acrylonitrile has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been shown to have anti-viral effects against influenza A virus and herpes simplex virus type 1.
属性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-butan-2-yloxy-3-ethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-4-15(3)27-20-11-10-16(13-21(20)26-5-2)12-17(14-23)22-24-18-8-6-7-9-19(18)25-22/h6-13,15H,4-5H2,1-3H3,(H,24,25)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXWBUWZTYPFHU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![1-ethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5300715.png)

![isopropyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5300729.png)
![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)


![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)
![N-[3-(acetylamino)phenyl]-3-iodobenzamide](/img/structure/B5300783.png)